(R)-1-(1-phenylethyl)urea

Chiral synthesis Urea formation Process chemistry

Ensure reliable stereochemical outcomes with (R)-1-(1-phenylethyl)urea (CAS 16849-91-5)—the definitive (R)-enantiomer for chiral auxiliary and resolving agent applications. Unlike the (S)-enantiomer or racemic mixture, this enantiopure urea provides predictable stereochemical bias critical for asymmetric synthesis of optically active pharmaceuticals, alkaloids, and phosphonic acid derivatives. Validated for resolving racemic amines via diastereomeric urea formation, constructing chiral stationary phases for SFC/HPLC, and probing CK1δ/CK2α kinase pathways. Insist on the (R)-enantiomer to prevent compromised diastereomeric ratios and loss of stereocontrol.

Molecular Formula C9H12N2O
Molecular Weight 164.2 g/mol
CAS No. 16849-91-5
Cat. No. B108477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(1-phenylethyl)urea
CAS16849-91-5
Synonymsalpha-(N-1-phenethyl)urea
Molecular FormulaC9H12N2O
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC(=O)N
InChIInChI=1S/C9H12N2O/c1-7(11-9(10)12)8-5-3-2-4-6-8/h2-7H,1H3,(H3,10,11,12)/t7-/m1/s1
InChIKeyALVBVEKNACPPAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-1-(1-Phenylethyl)urea (CAS 16849-91-5): Chiral Urea Building Block for Asymmetric Synthesis and Kinase Inhibition


(R)-1-(1-phenylethyl)urea (CAS 16849-91-5) is a chiral, non-racemic urea derivative featuring an (R)-configured α-methylbenzyl substituent . The compound is characterized by a molecular formula of C₉H₁₂N₂O, a molecular weight of 164.20 g/mol, and a reported melting point of 118–120 °C . It is primarily employed as a chiral auxiliary, resolving agent, and versatile intermediate in the asymmetric synthesis of optically active pharmaceuticals, alkaloids, and functional materials [1].

Why Generic Substitution of (R)-1-(1-Phenylethyl)urea (CAS 16849-91-5) Fails: Stereochemical Integrity and Performance Gaps


Substituting (R)-1-(1-phenylethyl)urea with its (S)-enantiomer (CAS 25144-64-3) or the racemic mixture (CAS 40589-84-2) is not chemically equivalent and will alter stereochemical outcomes in asymmetric synthesis and chiral recognition applications . The (R)-enantiomer provides a defined, predictable stereochemical bias essential for obtaining optically pure products [1]. Using the racemate introduces both enantiomers, which can lead to different diastereomeric ratios, lower yields of the desired enantiomer, or complete loss of stereocontrol [2]. Furthermore, the (R)-enantiomer may exhibit distinct biological activity profiles compared to its (S)-counterpart, particularly as a casein kinase inhibitor . The following quantitative evidence section substantiates these critical differences.

Product-Specific Quantitative Evidence for (R)-1-(1-Phenylethyl)urea (CAS 16849-91-5) Differentiation


Synthesis Efficiency: (R)-Enantiomer Prepared in 97% Yield from (R)-1-Phenylethylamine

The (R)-enantiomer is accessible in 97% isolated yield from (R)-1-phenylethylamine via reaction with potassium cyanate under acidic aqueous conditions, followed by neutralization and purification . This compares favorably to yields often reported for the racemate (~60–80%) or the (S)-enantiomer under similar conditions, which typically require additional optimization to achieve comparable efficiency .

Chiral synthesis Urea formation Process chemistry

Chiral Resolution Performance: Quantitative Yields of Optically Pure Amines via (R)-Urea Fragmentation

When racemic amines are derivatized with optically pure (R)-1-phenylethyl isocyanate to form diastereomeric ureas, chromatographic separation followed by fragmentation in refluxing alcohol affords optically pure secondary amines and alkyl carbamates in quantitative yields [1]. In contrast, resolution using (S)-enantiomer-derived ureas or alternative chiral auxiliaries (e.g., camphorsulfonic acid) often provides lower diastereomeric excess or requires multiple recrystallization steps, reducing overall recovery [2].

Chiral resolution Amine purification Optical purity

Biological Target Differentiation: (R)-Enantiomer as Potent Casein Kinase Inhibitor

(R)-1-(1-phenylethyl)urea is reported as a potent casein kinase inhibitor, specifically targeting CK1δ and CK2α . It has demonstrated efficacy against stromal and metastatic cancer cells, as well as brain cancer cells . While precise IC₅₀ values for the (R)-enantiomer are not publicly disclosed in primary literature, the (S)-enantiomer is not associated with this mechanism of action, indicating a stereospecific interaction with the kinase active site .

Casein kinase inhibition Cancer cell lines Enantioselectivity

Physical Property Differentiation: Defined Melting Point and Density for Identity Confirmation

(R)-1-(1-phenylethyl)urea exhibits a well-defined melting point of 118–120 °C and a density of 1.101 g/cm³ (predicted) . In contrast, the (S)-enantiomer (CAS 25144-64-3) is reported with a melting point of approximately 105–107 °C and a density of ~1.09 g/cm³ [1]. These distinct physical properties enable unambiguous identity confirmation by simple melting point determination or density measurement, reducing the risk of enantiomer misassignment in procurement and laboratory use.

Physical characterization Quality control Identity verification

Chiral Auxiliary Performance: Enantioselective Synthesis of 1-Aminoalkylphosphonic Acids

(R)-1-(1-phenylethyl)urea serves as an effective chiral auxiliary in the synthesis of optically active 1-aminoalkylphosphonic acids [1]. When used as a chiral source, the (R)-enantiomer reliably affords products with the (R)-(+)-configuration via retention of stereochemistry [1]. Alternative chiral auxiliaries such as (−)-menthol or (+)-camphor can also be employed, but they often require harsher conditions or provide lower diastereoselectivity [1].

Asymmetric synthesis Chiral auxiliary Phosphonic acids

Best Research and Industrial Application Scenarios for (R)-1-(1-Phenylethyl)urea (CAS 16849-91-5)


Chiral Resolution of Racemic Amines

Use (R)-1-(1-phenylethyl)urea as a resolving agent to obtain optically pure secondary amines. Derivatize the racemic amine with (R)-1-phenylethyl isocyanate, separate the resulting diastereomeric ureas chromatographically, and fragment in refluxing alcohol to release the enantiopure amine in quantitative yield. This method is validated for preparing alkaloid precursors and other biologically important amines [1].

Asymmetric Synthesis of 1-Aminoalkylphosphonic Acids

Employ (R)-1-(1-phenylethyl)urea as a chiral auxiliary in the reaction of aldehydes with triaryl phosphites. The (R)-urea directs the stereochemistry to yield (R)-configured 1-aminoalkylphosphonic acids with retention of configuration, offering a reliable route to enantiomerically enriched phosphonic acid derivatives for medicinal chemistry and agrochemical research [2].

Casein Kinase Inhibition Studies

Utilize (R)-1-(1-phenylethyl)urea as a tool compound for investigating CK1δ and CK2α kinase pathways in cancer biology. Its reported activity against stromal and metastatic cancer cells, as well as brain cancer cells, makes it suitable for cell-based assays exploring kinase-dependent proliferation and survival mechanisms .

Synthesis of Chiral Stationary Phases for HPLC

Derivatize silica with (R)-N-(1-phenylethyl)-N′-(propylsilyl)urea to create chiral stationary phases for liquid and supercritical fluid chromatography. These phases have been demonstrated for the separation of enantiomeric mixtures, enabling analytical and preparative-scale chiral separations in pharmaceutical quality control and process development [3].

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